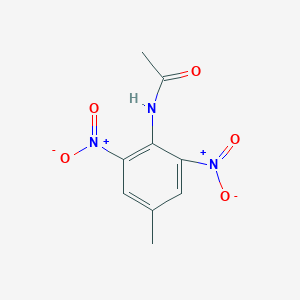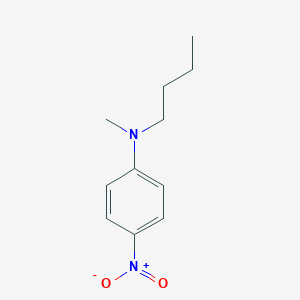![molecular formula C20H24N2O7 B189179 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 2129-52-4](/img/structure/B189179.png)
2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, also known as NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class. It is a potent agonist of the 5-HT2A receptor and has been found to induce hallucinogenic effects in humans. The compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin.
Mecanismo De Acción
2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor family. The binding of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide to the 5-HT2A receptor results in the activation of intracellular signaling pathways, leading to changes in neurotransmitter release and neuronal activity. This ultimately results in the hallucinogenic effects of the drug.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide are similar to those of other hallucinogenic drugs. The drug induces changes in perception, mood, and thought processes. It also alters sensory perception, leading to visual and auditory hallucinations. 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been found to have a high affinity for the 5-HT2A receptor, which may contribute to its potent hallucinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in laboratory experiments include its potency and selectivity for the 5-HT2A receptor. It is also relatively easy to synthesize and can be used in a variety of experimental settings. However, the use of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in laboratory experiments is limited by its potential for abuse and its legal status in many countries.
Direcciones Futuras
There are several future directions for research on 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. One area of interest is the development of new compounds that are more selective for the 5-HT2A receptor and have fewer side effects. Another area of research is the study of the long-term effects of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide on the brain and behavior. Finally, there is a need for further research on the potential therapeutic applications of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, particularly in the treatment of psychiatric disorders such as depression and anxiety.
Conclusion:
In conclusion, 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic psychedelic drug that has been widely used in scientific research to study the mechanism of action of hallucinogenic drugs. The compound is relatively easy to synthesize and has a high affinity for the 5-HT2A receptor, which is responsible for mediating its hallucinogenic effects. While 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several advantages for laboratory experiments, its use is limited by its potential for abuse and its legal status in many countries. There are several future directions for research on 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, including the development of new compounds and the study of its long-term effects on the brain and behavior.
Métodos De Síntesis
The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves the reaction between 2C-Halogeno-phenethylamine and 2-(4,5-dimethoxy-2-nitrophenyl)acetamide in the presence of a reducing agent such as tin(II) chloride. The resulting product is then acetylated with acetic anhydride to yield the final compound. The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been used extensively in scientific research to study the mechanism of action of hallucinogenic drugs. It has been found to be a potent agonist of the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of drugs such as LSD and psilocybin. 2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has also been used to study the role of the 5-HT2A receptor in various physiological processes such as pain perception, appetite regulation, and sleep.
Propiedades
Número CAS |
2129-52-4 |
|---|---|
Nombre del producto |
2-(4,5-Dimethoxy-2-nitrophenyl)-n-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Fórmula molecular |
C20H24N2O7 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
2-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H24N2O7/c1-26-16-6-5-13(9-17(16)27-2)7-8-21-20(23)11-14-10-18(28-3)19(29-4)12-15(14)22(24)25/h5-6,9-10,12H,7-8,11H2,1-4H3,(H,21,23) |
Clave InChI |
RPWWOUQNNOYCBE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC |
Otros números CAS |
2129-52-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















